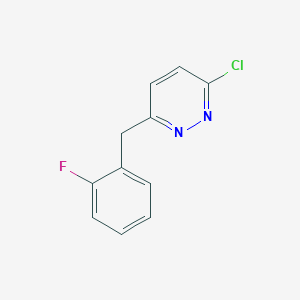

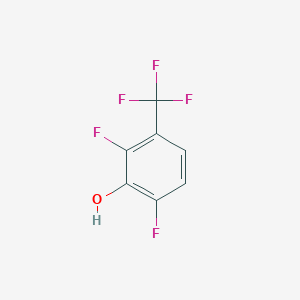

![molecular formula C17H15NO3S2 B2570973 Benzeneacetamide,n-benzo[b]thien-5-yl-4-(methylsulfonyl)- CAS No. 942008-48-2](/img/structure/B2570973.png)

Benzeneacetamide,n-benzo[b]thien-5-yl-4-(methylsulfonyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzeneacetamide, n-benzo[b]thien-5-yl-4-(methylsulfonyl)- is a chemical compound that has garnered significant attention in scientific research due to its unique properties. It is a synthetic organic compound that has been synthesized through various methods.

Applications De Recherche Scientifique

Novel Heteroacenes Development

Ladder-type heteroacenes containing pyrrole and thiophene rings have been synthesized through a triflic acid-induced intramolecular electrophilic coupling reaction. These compounds, including dibenzo[b,b']thieno[2,3-f:5,4-f']-carbazoles (DBTCZ) and diindolo[3,2-b:2',3'-h]benzo[1,2-b:4,5-b']bis[1]benzothiophene (DIBBBT), exhibit promising optical and electrochemical properties, making them suitable for electronic applications (Gao et al., 2008).

Electrophilic Coupling Reactions

The study on "Selective N-alkylation of pyrrolopyrimidines and indoles" showcases the use of the benzene sulfonyl group as a "transfer of activation" reagent. This approach enables selective N-alkylation, leveraging primary and secondary alcohols as alkylating substrates, indicating a methodology for functional group transformations in organic synthesis (Sobolov et al., 1998).

Antimicrobial Potential

A study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety aimed at antimicrobial application. Compounds synthesized showed promising in vitro antibacterial and antifungal activities, highlighting their potential as novel antimicrobial agents (Darwish et al., 2014).

Photocatalytic Sulfonylation

Research on the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes via a radical relay strategy under visible light irradiation offers insights into photocatalytic reactions. This novel approach indicates the potential for developing efficient synthetic routes for sulfonamide derivatives, useful in various chemical and pharmaceutical applications (Gong et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of Benzeneacetamide, n-benzo[b]thien-5-yl-4-(methylsulfonyl)- Similar compounds have been known to target bacterial cells .

Mode of Action

Benzeneacetamide, n-benzo[b]thien-5-yl-4-(methylsulfonyl)-: interacts with its targets through a complex mechanism. It has been synthesized as a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity . The compound is investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .

Biochemical Pathways

The specific biochemical pathways affected by Benzeneacetamide, n-benzo[b]thien-5-yl-4-(methylsulfonyl)- It’s known that similar compounds can affect various biochemical pathways leading to antibacterial activity .

Result of Action

The molecular and cellular effects of Benzeneacetamide, n-benzo[b]thien-5-yl-4-(methylsulfonyl)- Similar compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria .

Propriétés

IUPAC Name |

N-(1-benzothiophen-5-yl)-2-(4-methylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S2/c1-23(20,21)15-5-2-12(3-6-15)10-17(19)18-14-4-7-16-13(11-14)8-9-22-16/h2-9,11H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHLWYUQBPSQOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide](/img/structure/B2570890.png)

![N-(1-cyanocyclobutyl)-N-methyl-3H-benzo[e]indole-2-carboxamide](/img/structure/B2570891.png)

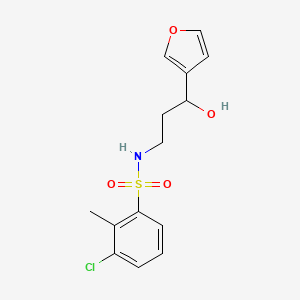

![Ethyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2570897.png)

![N-(3-bromophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2570899.png)

![tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate](/img/structure/B2570904.png)

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2570905.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2570907.png)

![1-Oxaspiro[4.4]nonan-4-one](/img/structure/B2570912.png)